![molecular formula C11H15Cl2NO B13311998 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13311998.png)
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a 2,4-dichlorophenyl group attached to an ethylamino group, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol typically involves the reduction of 1-(2,4-dichlorophenyl)ethanone followed by a reaction with 3-aminopropanol. The reduction step can be carried out using hydrogenation in the presence of a suitable catalyst such as palladium on carbon. The subsequent reaction with 3-aminopropanol is usually performed under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and automated systems for the addition of reagents can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.
Biology: The compound is studied for its effects on various biological pathways and its potential as a bioactive molecule.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol
- 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}butan-1-ol
- 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}butan-2-ol
Uniqueness
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its stability and reactivity compared to similar compounds without such substituents .
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
3-[1-(2,4-dichlorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(14-5-2-6-15)10-4-3-9(12)7-11(10)13/h3-4,7-8,14-15H,2,5-6H2,1H3 |
InChI Key |
SLMWOYMBXGNBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


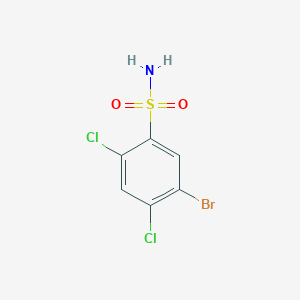
amine](/img/structure/B13311938.png)
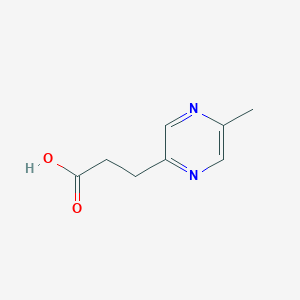
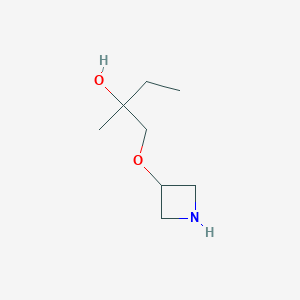
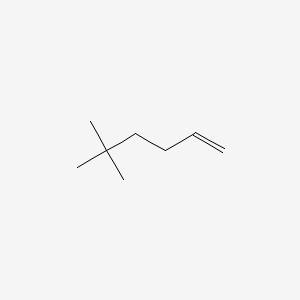
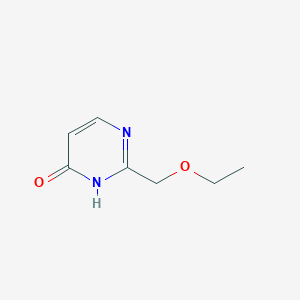
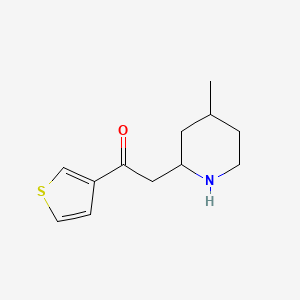
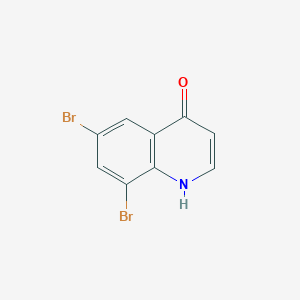
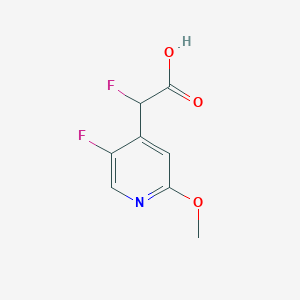

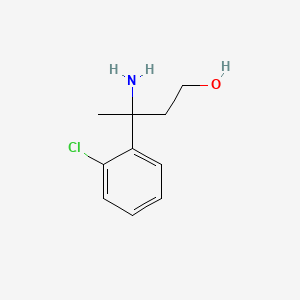
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311997.png)
![3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13312004.png)
![7-Methyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13312006.png)
